

## A Comparative Analysis of Mo(CO)<sub>6</sub> and Co<sub>2</sub>(CO)<sub>8</sub> in Pauson-Khand Reactions

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Compound of Interest		
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The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, has been a cornerstone of organic synthesis for decades.[1][2] While historically mediated by stoichiometric amounts of dicobalt octacarbonyl (Co<sub>2</sub>(CO)<sub>8</sub>), the development of alternative promoters, notably molybdenum hexacarbonyl (Mo(CO)<sub>6</sub>), has expanded the reaction's utility and addressed some of the limitations of the traditional cobalt-mediated approach.[1][3] This guide provides an objective comparison of Mo(CO)<sub>6</sub> and Co<sub>2</sub>(CO)<sub>8</sub> in Pauson-Khand reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.

#### Performance Comparison: Mo(CO)<sub>6</sub> vs. Co<sub>2</sub>(CO)<sub>8</sub>

The choice between  $Mo(CO)_6$  and  $Co_2(CO)_8$  often depends on the specific substrate, desired reaction conditions, and tolerance for metal byproducts.  $Co_2(CO)_8$  is the classic and often highly efficient reagent, but  $Mo(CO)_6$  offers advantages in terms of cost, lower toxicity, and ease of byproduct removal.[4]



Catalyst System	Substrate (Enyne)	Reaction Conditions	Yield (%)	Reference
C02(CO)8	Generic Alkyne	Mesitylene, 160 °C, 24 h (under CO)	50	[5]
Co <sub>2</sub> (CO) <sub>8</sub> (20 mol%)	Phenylacetylene + Norbornene	Toluene, Microwave, 200 °C, 5 min	72	[6]
Mo(CO) <sub>6</sub> / DMSO	Diethyl 2-allyl-2- (prop-2- ynyl)malonate	Toluene, 100 °C, 16 h	79	[4]
Mo(CO) <sub>6</sub> / TBPO	Diethyl 2-allyl-2- (prop-2- ynyl)malonate	Toluene, 100 °C, 2 h	63	[3]
Mo(CO)6 / TBPO / Et₃N	Diethyl 2-allyl-2- (prop-2- ynyl)malonate	Toluene, 100 °C, 2 h	77	[3]

TBPO: Tributylphosphine oxide, Et<sub>3</sub>N: Triethylamine, DMSO: Dimethyl sulfoxide.

# Experimental Protocols General Procedure for Co<sub>2</sub>(CO)<sub>8</sub>-Mediated PausonKhand Reaction

This protocol is adapted from a literature procedure for the cyclization of an alkyne.[5]

- To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq).
- Add fully degassed mesitylene via syringe under an argon atmosphere.
- Add Co<sub>2</sub>(CO)<sub>8</sub> (1.1 eq), weighed out in a glove box, to the reaction flask in a single portion.



- Stir the mixture for 2 hours at room temperature.
- Degas the reaction system with carbon monoxide (CO) and heat to 160 °C using a preheated oil bath.
- Stir the solution at this temperature for an additional 24 hours.
- Upon completion, cool the reaction mixture and load it directly onto a silica gel column for purification.

### General Procedure for Mo(CO)<sub>6</sub>-Mediated Pauson-Khand Reaction with Additives

This protocol is a generalized procedure based on studies using additives to promote the molybdenum-mediated reaction.[3]

- To a Schlenk tube under an argon atmosphere, add the enyne substrate (1.0 eq), Mo(CO)<sub>6</sub> (1.2 eq), and the additive (e.g., Tributylphosphine oxide, 3.6 eq).
- If a co-additive is used (e.g., Triethylamine, 3.6 eq), add it to the tube.
- Add dry toluene as the solvent.
- Heat the reaction mixture to 100 °C.
- Monitor the reaction by thin-layer chromatography until the starting material is consumed.
- Upon completion, cool the reaction mixture. The yellowish-brown solution can be directly applied to a preparative chromatography plate for purification.

#### **Mechanistic Overview and Logical Workflow**

The accepted mechanism for the Pauson-Khand reaction differs slightly between cobalt and molybdenum catalysts, primarily in the initial activation and nature of the metal-alkyne complex.

#### Co<sub>2</sub>(CO)<sub>8</sub> Catalytic Cycle



The mechanism for the Co<sub>2</sub>(CO)<sub>8</sub>-mediated reaction is well-established.[1][7] It begins with the formation of a stable dicobalt hexacarbonyl alkyne complex. Subsequent loss of a CO ligand allows for alkene coordination, followed by insertion steps and reductive elimination to yield the cyclopentenone product.



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Caption: Proposed mechanism for the Co<sub>2</sub>(CO)<sub>8</sub>-mediated Pauson-Khand reaction.

#### Mo(CO)<sub>6</sub> Catalytic Cycle

The molybdenum-mediated Pauson-Khand reaction is initiated by the displacement of CO ligands by an additive (like DMSO or TBPO) or the substrates themselves, creating vacant coordination sites on the molybdenum center.[3][4] This is followed by coordination of the alkyne and alkene, leading to the cyclopentenone product.



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Caption: Generalized workflow for the Mo(CO)<sub>6</sub>-promoted Pauson-Khand reaction.



#### Conclusion

Both Mo(CO)<sub>6</sub> and Co<sub>2</sub>(CO)<sub>8</sub> are effective in promoting the Pauson-Khand reaction, each with distinct advantages. Co<sub>2</sub>(CO)<sub>8</sub> remains a reliable choice for high yields, particularly in intramolecular reactions.[7] However, Mo(CO)<sub>6</sub>, especially with the use of activating additives, presents a more economical and less toxic alternative, with the potential for high efficiency under optimized conditions.[3][4] The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate compatibility, cost, and environmental considerations. The development of catalytic systems for both metals continues to enhance the scope and applicability of this powerful cyclization reaction.[1][8]

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